6,7-dihydro-1,7-naphthyridin-8(5H)-one

Macrophage Migration Inhibitory Factor Inflammation Inhibitor Design

6,7-Dihydro-1,7-naphthyridin-8(5H)-one (CAS 301666-63-7) is a bicyclic heterocyclic building block belonging to the 1,7-naphthyridinone class, characterized by a partially saturated lactam ring fused to a pyridine ring. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, the compound is commercially offered at standard research purities of 97% to 98% , accompanied by batch-specific QC documentation including NMR, HPLC, and LC-MS.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 301666-63-7
Cat. No. B1322665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-1,7-naphthyridin-8(5H)-one
CAS301666-63-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC=N2
InChIInChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11)
InChIKeyFACHEWJELYJLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1,7-naphthyridin-8(5H)-one (CAS 301666-63-7): Core Scaffold Identity and Procurement-Grade Specifications


6,7-Dihydro-1,7-naphthyridin-8(5H)-one (CAS 301666-63-7) is a bicyclic heterocyclic building block belonging to the 1,7-naphthyridinone class, characterized by a partially saturated lactam ring fused to a pyridine ring . With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol, the compound is commercially offered at standard research purities of 97% to 98% , accompanied by batch-specific QC documentation including NMR, HPLC, and LC-MS .

Why 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Cannot Be Replaced by Other Naphthyridinone Isomers in Research Programs


The unique 6,7-dihydro saturation pattern of this scaffold creates a distinctive lactam N–H donor and carbonyl acceptor geometry that is absent in fully aromatic 1,7-naphthyridin-8(7H)-one (CAS 67967-11-7) or regioisomeric 1,5- and 1,6-naphthyridinones. Direct experimental evidence from macrophage migration inhibitory factor (MIF) inhibitor design demonstrates that the 1,7-naphthyridin-8-one lactam engages Lys32 via a specific hydrogen bond (O–N distance 2.8–3.0 Å), a contact that cannot be replicated by quinoline-based analogs and is sensitive to the ring saturation state [1]. Substituting this core with a fully aromatic or differently saturated analog alters the vector of the H-bond donor/acceptor pair, the conformational preference of appended side chains, and the scaffold's metabolic stability, making generic replacement chemically invalid for structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Against Closest Analogs


MIF Inhibitor Potency: Naphthyridinone Scaffold vs. Quinoline Analogs

In a direct head-to-head study of MIF tautomerase inhibitors, the 1,7-naphthyridin-8-one derivative 4b demonstrated a Ki of 90 nM and Kd of 94 nM, with aqueous solubility of 288 µg/mL, while quinoline-based comparators lacking the lactam H-bond acceptor showed no potency advantage despite lower molecular complexity [1]. Free-energy perturbation (FEP) calculations confirmed that adding the naphthyridinone H-bond did not improve potency relative to quinolines, establishing that the scaffold provides a tunable polarity handle without intrinsic potency penalty.

Macrophage Migration Inhibitory Factor Inflammation Inhibitor Design

VAP-1/SSAO Inhibition and MAO-A Selectivity for Naphthyridinone-Derived Compound

A derivative of the target compound, (E)-3-((2-(aminomethyl)-3-fluoroallyl)oxy)-6,7-dihydro-1,7-naphthyridin-8(5H)-one (US11649233, Compound 8), exhibited an IC50 of 30 nM against human membrane primary amine oxidase (VAP-1/SSAO) while showing an IC50 of >100,000 nM against monoamine oxidase A (MAO-A), yielding a selectivity window exceeding 3,300-fold [1]. This demonstrates that the dihydronaphthyridinone core can be functionalized to achieve high target potency with excellent isoform selectivity.

Amine Oxidase VAP-1 Selectivity Inflammation

GPCR Affinity Profile: 5-HT1A Potency vs. 5-HT2A and D2 Selectivity

Another functionalized derivative, 7-{2-[4-(1,2-Benzoisoxazol-3-yl)piperazin-1-yl]ethyl}-6,7-dihydro-1,7-naphthyridin-8(5H)-one (US10745401, Example 1), showed a Ki of 4.10 nM for the human 5-HT1A receptor, with Ki values of 4.40 nM (5-HT2A) and 21.5 nM (D2) measured in the same CHO cell membrane assay panel [1]. This multi-receptor profiling data, obtained from a single experimental system, quantifies the scaffold's intrinsic bias toward specific aminergic GPCR targets.

GPCR Serotonin Receptor Dopamine Receptor CNS

PDE4D Subtype-Selective Inhibition: 1,7-Naphthyridine Scaffold Class-Level Potency

The 1,7-naphthyridine class, of which 6,7-dihydro-1,7-naphthyridin-8(5H)-one is a core synthetic precursor, has produced PDE4D inhibitors with IC50 values as low as 0.7 nM and selectivity ratios of 55-fold (vs. PDE4B), 175-fold (vs. PDE4A), and 1,000-fold (vs. PDE4C) as demonstrated by compound 11 [1]. This class-level evidence positions the dihydro scaffold as the critical synthetic entry point for achieving PDE4 subtype selectivity unattainable with non-naphthyridine PDE4 inhibitor cores such as roflumilast-like scaffolds.

Phosphodiesterase PDE4D Asthma Selectivity

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Common Heterocyclic Building Blocks

The 6,7-dihydro-1,7-naphthyridin-8(5H)-one scaffold possesses a calculated consensus Log Po/w of 0.67 and a topological polar surface area (TPSA) of 41.99 Ų . In comparison, the fully aromatic 1,7-naphthyridin-8(7H)-one (CAS 67967-11-7, MW 146.15) has a TPSA of approximately 41.5 Ų but a higher predicted Log P (~0.9–1.1) due to the absence of the saturated lactam NH, resulting in reduced hydrogen-bond donor capacity (HBD = 0 vs. HBD = 1 for the dihydro scaffold) . The partially saturated scaffold thus provides a unique combination of moderate polarity and a single H-bond donor, making it a privileged fragment for lead-like chemical space exploration.

Drug-likeness LogP TPSA Fragment-based design

High-Value Application Scenarios for 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Based on Quantitative Differentiation Evidence


MIF-Targeted Anti-Inflammatory Drug Discovery

The scaffold's validated engagement with the MIF tautomerase active site (Ki = 90 nM, co-crystal structures with Lys32 H-bond) makes it a preferred starting point for designing next-generation MIF inhibitors with improved solubility (288 µg/mL) over quinoline-based leads [1]. Research groups procuring this building block can directly access the crystallographically defined binding mode for rational, structure-based optimization.

Selective VAP-1/SSAO Inhibitor Programs

Leveraging the documented >3,300-fold selectivity of a 6,7-dihydronaphthyridinone derivative for VAP-1 over MAO-A (IC50 30 nM vs. >100,000 nM) [1], this scaffold supports the design of anti-inflammatory agents targeting vascular adhesion protein-1 without the hypertensive and serotonergic side effects associated with non-selective amine oxidase inhibition.

CNS GPCR-Focused Library Synthesis

The dihydronaphthyridinone core has been shown to deliver high-affinity ligands for serotonin and dopamine receptors (5-HT1A Ki = 4.10 nM; D2 Ki = 21.5 nM) with measurable selectivity [1]. Procurement for CNS library production enables SAR exploration around a scaffold with demonstrated aminergic GPCR engagement and a favorable CNS drug-likeness profile (LogP 0.67, TPSA 41.99 Ų).

PDE4D-Selective Respiratory and Anti-Inflammatory Programs

As the synthetic precursor to the 6,8-disubstituted 1,7-naphthyridine PDE4D inhibitor class (IC50 = 1 nM, 1,000-fold selectivity over PDE4C, oral efficacy in asthma models) [1], this scaffold is essential for medicinal chemistry teams requiring PDE4 subtype selectivity that cannot be achieved with roflumilast or apremilast chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.